4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester is a chemical compound with a complex structure that includes a piperazine ring, a hydroxypyridine moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the reaction of 5-hydroxypyridine with piperazine to form the intermediate compound, followed by esterification with benzyl chloroformate. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(5-oxopyridin-2-YL)piperazine-1-carboxylic acid benzyl ester, while reduction of the ester group can produce 4-(5-Hydroxypyridin-2-YL)piperazine-1-methanol .
Scientific Research Applications
4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a tert-butyl ester group instead of a benzyl ester.
4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains an aminopyridine moiety instead of a hydroxypyridine.
Uniqueness
4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ester group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
benzyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c21-15-6-7-16(18-12-15)19-8-10-20(11-9-19)17(22)23-13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 |
InChI Key |
IQCZFTNLXLJESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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